molecular formula C14H13FN4 B2713961 6-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 439107-62-7

6-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2713961
CAS RN: 439107-62-7
M. Wt: 256.284
InChI Key: CFXVOTLDVWCGKS-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .


Synthesis Analysis

A family of pyrazolo[1,5-a]pyrimidines (PPs) has been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology . Numerous methods for the synthesis of pyrimidines are described . The synthesis of pyrimidines has been widely studied, thus, various reviews related to the obtention and later derivatization steps have been described in the literature .


Molecular Structure Analysis

The pyrimidine ring is planar, and the phenyl group at the 2-position is almost coplanar with the plane of this ring . The 1H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .


Chemical Reactions Analysis

The catalyst ([H2-DABCO][ClO4]2) was used in the multicomponent synthesis of 1,3-disubstituted-5-aryl-2,7-dithioxo/dioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-ones for the reaction of aryl aldehydes with 6-amino-1,3-dimethyluracil, barbituric acid or thiobarbituric acid with urea or thiourea .


Physical And Chemical Properties Analysis

The 1H NMR (400 MHz, DMSO-d6) and the 13C NMR (75 MHz, DMSO-d6) spectra were recorded on a Bruker Avance-III 300 NMR Fourier transformer spectrometer .

Mechanism of Action

Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

6-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN4/c1-8-7-12-17-9(2)13(14(16)19(12)18-8)10-3-5-11(15)6-4-10/h3-7H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXVOTLDVWCGKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=C(C(=C2N)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

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